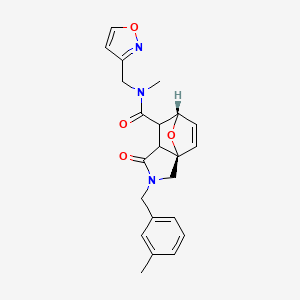![molecular formula C16H14BrN3O B5535592 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)
3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves the inhibition of specific enzymes and proteins in the body. The compound has been shown to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungal cells, and inflammatory cells. This inhibition leads to the death of these cells, thereby providing potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one have been studied extensively. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal cells, and reduce inflammation in the body. It has also been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one in lab experiments include its high purity, stability, and specificity. The compound is easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Investigation of the potential use of the compound in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Development of new synthesis methods to obtain the compound with higher yield and purity.
4. Investigation of the potential use of the compound in combination with other drugs for enhanced therapeutic effects.
5. Study of the mechanism of action of the compound in more detail to gain a better understanding of its therapeutic potential.
Conclusion:
In conclusion, 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a chemical compound that has shown potential applications in various fields of scientific research. The compound has been synthesized and studied extensively for its potential use as an anticancer agent, antifungal agent, and anti-inflammatory agent. Further studies are needed to determine the safety and efficacy of the compound in humans and to investigate its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves the reaction of 3-bromobenzaldehyde and 5,6,7,8-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
The chemical compound 3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has shown potential applications in various fields of scientific research. It has been studied for its potential use as an anticancer agent, antifungal agent, and anti-inflammatory agent. The compound has also been studied for its potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-11-5-3-4-10(8-11)13-9-18-20-15(13)19-14-7-2-1-6-12(14)16(20)21/h3-5,8-9,18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWASCSFMBXZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)
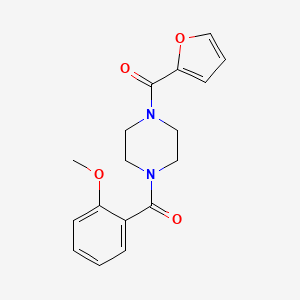
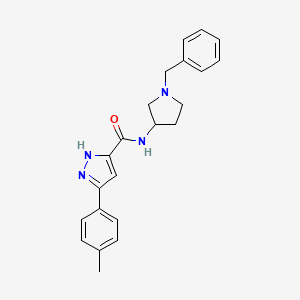
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)
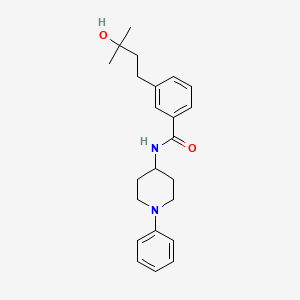
![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)
![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)
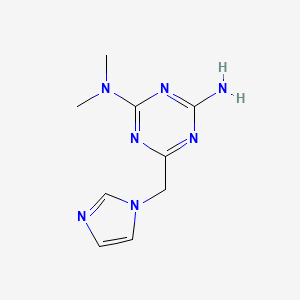
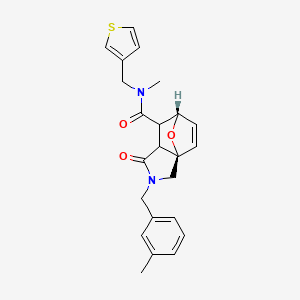

![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)
